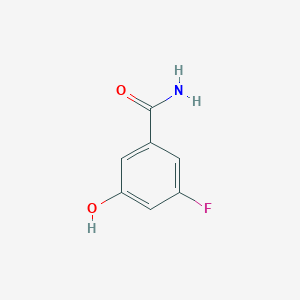

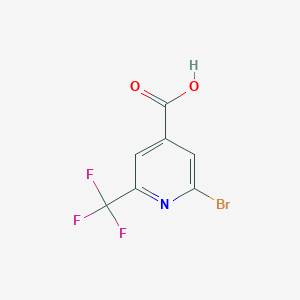

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Vue d'ensemble

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, optical activity, and reactivity.Applications De Recherche Scientifique

Crystal Structure Analysis

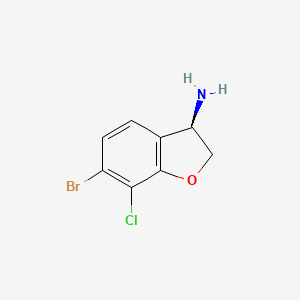

Research on 6-bromobenzo[d]thiazol-2-amine, a compound related to (R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine, has led to the discovery of several organic acid-base adducts. These adducts were characterized using X-ray diffraction analysis, IR, and elemental analysis. The study emphasized the importance of N-H⋯O, O-H⋯N, and O-H⋯O hydrogen bonds in the supramolecular assemblies of these compounds (Jin et al., 2014).

Supramolecular Synthons

Another study on 6-bromobenzo[d]thiazol-2-amine with different carboxylic acids revealed insights into the formation of salts and co-crystals. This research provided an understanding of the non-covalent interactions and supramolecular synthons formed between the base of 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids (Jin et al., 2012).

Enantioselective Synthesis

The synthesis of dihydrobenzofuran derivatives has been investigated for its stereocontrolled construction. Using bifunctional primary amine-squaramide catalysis, researchers have achieved diastero- and enantioselective intramolecular Michael addition of keto-enones. This process is crucial for generating trans-2,3-disubstituted dihydrobenzofuran derivatives (Liu et al., 2013).

Amine-Thiourea Organocatalysis

A primary amine-thiourea organocatalyzed intramolecular Michael addition approach has been developed to synthesize trans-dihydrobenzofurans. This method, using an (R,R)-1,2-diphenylethylamine derived primary amine-thiourea with a glucosyl scaffold, achieved high yields with excellent enantioselectivities. This synthesis route is significant for creating trans-dihydrobenzofuran compounds with consistent enantioselectivity (Lu et al., 2012).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Orientations Futures

This could involve predicting or proposing new reactions the compound could undergo, new uses for the compound in fields like medicine or materials science, or ways to synthesize it more efficiently or sustainably.

Please consult with a chemical expert or refer to a reliable source for detailed and accurate information. It’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal.

Propriétés

IUPAC Name |

(3R)-6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOQLCLUXZJVHX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C(=C(C=C2)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-bromo-7-chloro-2,3-dihydrobenzofuran-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)

![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)

![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)